molecular formula C15H17N3OS B14159875 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide CAS No. 861139-17-5

2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide

Cat. No.: B14159875
CAS No.: 861139-17-5
M. Wt: 287.4 g/mol
InChI Key: PRXHYUYDKGYOGN-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.

    Thioether Formation: The pyrimidine derivative is then subjected to a thioether formation reaction, where a sulfur atom is introduced to form the pyrimidin-4-ylsulfanyl group.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with o-toluidine to form the acetamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Catalysts: Utilizing catalysts to enhance the efficiency of the reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiol Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:

    2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-m-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.

    2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-p-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.

    2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-phenyl-acetamide: Lacking the methyl group on the phenyl ring.

Properties

CAS No.

861139-17-5

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-8-11(2)16-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19)

InChI Key

PRXHYUYDKGYOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C

Origin of Product

United States

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